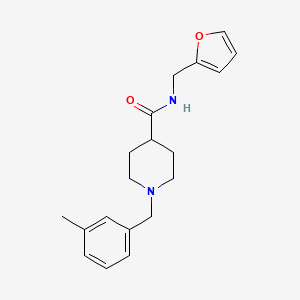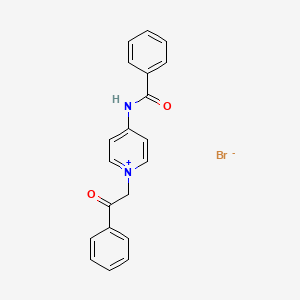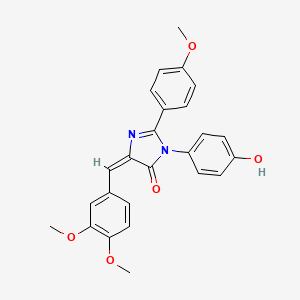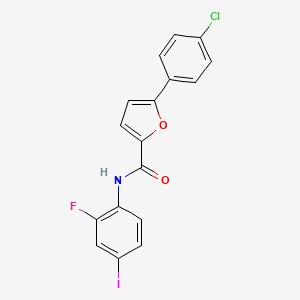
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, commonly known as CFI-400945, is a novel and potent inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. Inhibition of CHK1 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, thereby providing a promising strategy for cancer treatment.
Mecanismo De Acción
CFI-400945 is a potent and selective inhibitor of 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, which plays a critical role in the DNA damage response pathway. 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide is activated in response to DNA damage, and its inhibition prevents the repair of damaged DNA, leading to cell death. CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway.
Biochemical and physiological effects:
CFI-400945 has been shown to induce DNA damage and cell death in cancer cells, both in vitro and in vivo. In addition, CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This has led to increased interest in the development of CFI-400945 as a potential cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CFI-400945 in lab experiments is its potency and selectivity for 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, which allows for specific targeting of the DNA damage response pathway. However, one of the limitations of using CFI-400945 is its potential toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the development of CFI-400945 as a potential cancer therapy. One direction is to further optimize the synthesis of CFI-400945 to improve its potency and selectivity. Another direction is to investigate the potential use of CFI-400945 in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of CFI-400945 in clinical trials.
Métodos De Síntesis
The synthesis of CFI-400945 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-fluoro-4-iodophenylamine, which is then reacted with 4-chlorobenzoyl chloride to yield 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)benzamide. This intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product, CFI-400945.
Aplicaciones Científicas De Investigación
CFI-400945 has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This has led to increased interest in the development of CFI-400945 as a potential cancer therapy.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFINO2/c18-11-3-1-10(2-4-11)15-7-8-16(23-15)17(22)21-14-6-5-12(20)9-13(14)19/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYCDBKKWMLRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3,5-dimethyl-1-adamantyl)carbonyl]isonicotinohydrazide hydrochloride](/img/structure/B4897048.png)
![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
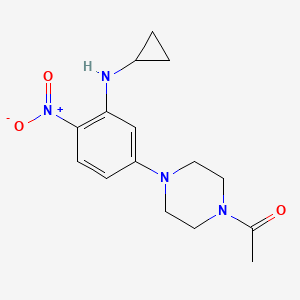
![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
